Product packaging for Methyl 4-(bromomethyl)benzoate(Cat. No.:CAS No. 2417-72-3)

Methyl 4-(bromomethyl)benzoate

Cat. No.: B135554
CAS No.: 2417-72-3
M. Wt: 229.07 g/mol
InChI Key: NLWBJPPMPLPZIE-UHFFFAOYSA-N
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Description

Methyl 4-(Bromomethyl)benzoate ( 2417-72-3) is a white to almost white crystalline powder with a molecular formula of C9H9BrO2 and a molecular weight of 229.07 . It is characterized by a melting point range of 54.0 to 57.0 °C . This compound serves as a versatile and critical building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its application as a key intermediate for the preparation of potential anti-HIV agents . Furthermore, it is utilized as a reactant in the synthesis of compounds being investigated as aldose reductase inhibitors . The molecule features a reactive benzyl bromide moiety, which makes it a suitable substrate for nucleophilic substitution reactions, including its use as a catalyst for the rearrangement of benzylthiothiazoline derivatives . Regarding its physical properties, this compound is poorly soluble in water but shows high solubility in ethanol and ether . For safe handling, note that it is classified as corrosive and may cause severe skin burns and eye damage . It is recommended to store it in a cool, dark place, tightly closed in a dry and well-ventilated area, and under inert gas . This product is intended for research purposes only in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B135554 Methyl 4-(bromomethyl)benzoate CAS No. 2417-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(bromomethyl)benzoate
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InChI

InChI=1S/C9H9BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NLWBJPPMPLPZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
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DSSTOX Substance ID

DTXSID4049406
Record name Methyl 4-(bromomethyl)benzoate
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Molecular Weight

229.07 g/mol
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CAS No.

2417-72-3
Record name Methyl 4-(bromomethyl)benzoate
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Record name Methyl 4-(bromomethyl)benzoate
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Record name Methyl 4-(bromomethyl)benzoate
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Record name Benzoic acid, 4-(bromomethyl)-, methyl ester
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Synthetic Methodologies for Methyl 4 Bromomethyl Benzoate and Derivatives

Radical-Mediated Bromination

Utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a preferred reagent for benzylic bromination because it maintains a low and constant concentration of bromine, thereby minimizing unwanted side reactions. masterorganicchemistry.com This reaction, known as the Wohl-Ziegler bromination, is typically initiated by a radical initiator or light. mychemblog.comwikipedia.org

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. mychemblog.com The process begins with the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), generating radicals. These radicals abstract a hydrogen atom from the methyl group of methyl p-toluate (B1214165), forming a resonance-stabilized benzylic radical. chemistrysteps.com This benzylic radical then reacts with NBS to form Methyl 4-(bromomethyl)benzoate (B8499459) and a succinimidyl radical. The succinimidyl radical subsequently reacts with hydrogen bromide (HBr), a byproduct, to regenerate a bromine radical, which continues the chain reaction. mychemblog.com

Kinetic studies have indicated that the reaction rate is influenced by the concentrations of the substrate, NBS, and the initiator. The generally accepted mechanism, proposed by Goldfinger, involves the generation of bromine radicals from the reaction of the initiator with molecular bromine. scientificupdate.com Low concentrations of bromine are formed through an ionic reaction of NBS with the HBr byproduct. scientificupdate.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters include the choice of solvent, initiator concentration, temperature, and reaction time.

Solvent Effects: Non-polar solvents like carbon tetrachloride (CCl₄) are traditionally favored as they are less reactive towards bromine radicals. mychemblog.com However, due to its toxicity and environmental concerns, alternative solvents such as trifluorotoluene have been proposed. wikipedia.org The use of polar solvents can lead to competing ionic reactions, such as bromination of the aromatic ring. mychemblog.com

Initiator Concentration: The concentration of the radical initiator, typically AIBN or BPO, influences the reaction rate. An optimal concentration is necessary to ensure a steady reaction without promoting excessive side reactions.

Temperature, and Duration: The reaction is typically conducted at the reflux temperature of the solvent to ensure the decomposition of the initiator. guidechem.com The reaction progress is monitored until the starting material is consumed to prevent the formation of over-brominated byproducts. One study identified optimal conditions as using 1.1 equivalents of NBS, a reaction time of 4 hours, and benzoyl peroxide as the initiator in carbon tetrachloride. guidechem.com

ParameterOptimized ConditionRationale
Solvent Carbon Tetrachloride (CCl₄)Non-polar, minimizes side reactions. mychemblog.com
Initiator Benzoyl Peroxide or AIBNEfficient radical generation at reflux temperatures. mychemblog.comguidechem.com
Temperature RefluxEnsures decomposition of the initiator and sufficient reaction rate. guidechem.com
Duration 4 hours (in a specific study)Allows for completion of the reaction while minimizing byproduct formation. guidechem.com

A primary challenge in the bromination of methyl p-toluate is achieving high regioselectivity for the benzylic position over the aromatic ring and preventing over-bromination to form di- and tri-brominated products. scientificupdate.com

The stability of the benzylic radical, due to resonance with the aromatic ring, favors substitution at the methyl group over the aromatic ring under radical conditions. chemistrysteps.com However, over-bromination remains a significant issue. scientificupdate.com

Mitigation Strategies:

Control of Bromine Concentration: Using NBS helps maintain a low concentration of molecular bromine, which favors the desired mono-bromination. masterorganicchemistry.com

Stoichiometry: Careful control of the stoichiometry of NBS is crucial to avoid excess brominating agent that can lead to further reaction with the product.

Reaction Monitoring: Closely monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of over-brominated impurities.

To obtain high yields and purity of Methyl 4-(bromomethyl)benzoate, several post-reaction purification techniques are employed.

Filtration: The succinimide (B58015) byproduct, which is insoluble in solvents like CCl₄, can be removed by filtration. wikipedia.org

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent to remove remaining impurities.

Column Chromatography: For achieving high purity, silica (B1680970) gel column chromatography can be utilized to separate the desired product from any side products. guidechem.com

TechniquePurposeOutcome
Filtration Removal of succinimide byproductSimplified workup and initial purification. wikipedia.org
Recrystallization Removal of soluble impuritiesIncreased purity of the final product.
Column Chromatography Separation of closely related compoundsHigh-purity this compound. guidechem.com

Application of Molecular Bromine (Br₂)

Direct bromination using molecular bromine (Br₂) can also be employed for the synthesis of this compound. This reaction is typically initiated by light (photobromination). The mechanism involves the homolytic cleavage of the Br-Br bond to form bromine radicals, which then participate in a similar radical chain reaction as with NBS.

However, controlling the reaction with molecular bromine is more challenging. The higher concentration of bromine can lead to a greater extent of side reactions, including over-bromination and electrophilic aromatic substitution, resulting in a mixture of products and lower yields of the desired compound. guidechem.com

Mechanistic Investigations of Side-Chain Bromination

The predominant method for synthesizing this compound involves the side-chain bromination of methyl p-toluate. This transformation is a classic example of a free-radical chain reaction. The mechanism is believed to proceed via a chain reaction where a bromine atom acts as the chain carrier. sci-hub.se

The reaction is typically initiated by a radical initiator, such as 2,2'-azobis(2-methyl-propionitrile) (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to generate initial radicals. guidechem.comchemicalbook.com These initiators facilitate the homolytic cleavage of the N-Br bond in N-bromosuccinimide (NBS), the most commonly used brominating agent for this purpose.

The key steps of the mechanism are:

Initiation: The initiator decomposes to form radicals, which then abstract a bromine atom from NBS or a hydrogen atom from the substrate to start the chain.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl p-toluate. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). libretexts.org This benzylic radical then reacts with a source of bromine (either Br₂ or NBS itself) to form the desired product, this compound, and a new bromine radical, which continues the chain. libretexts.orgstackexchange.com

HBr Reaction with NBS: The HBr generated during the propagation step reacts rapidly with NBS in an ionic reaction to produce molecular bromine (Br₂) and succinimide. sci-hub.se This step is crucial as it maintains a very low, constant concentration of Br₂ in the reaction mixture, which is key to ensuring selectivity for side-chain bromination over aromatic ring bromination. libretexts.org

Termination: The chain reaction is terminated when two radicals combine.

The stability of the intermediate benzylic radical is a key factor driving the selectivity of the reaction for the methyl group attached to the benzene (B151609) ring.

Control of By-product Formation: Dibromination and Ring Bromination

While free-radical bromination is selective, the formation of by-products can occur if reaction conditions are not carefully controlled. The two primary by-products are the dibrominated product, methyl 4-(dibromomethyl)benzoate, and products resulting from bromination of the aromatic ring.

Dibromination: Over-bromination, leading to methyl 4-(dibromomethyl)benzoate, is a common side reaction. It occurs when the desired monobrominated product reacts further with the brominating agent. Control over this by-product is primarily achieved by careful control of the stoichiometry. Using a molar ratio of methyl p-toluate to NBS of approximately 1:1 or slightly less than 1 equivalent of NBS is critical. google.com Reaction time and temperature also play a role; prolonged reaction times or excessive temperatures can increase the likelihood of dibromination.

Ring Bromination: Aromatic ring bromination is an electrophilic substitution reaction and proceeds via a different, ionic mechanism. It becomes significant if a high concentration of molecular bromine (Br₂) and a Lewis acid catalyst are present. The use of NBS is specifically designed to prevent this by keeping the concentration of Br₂ extremely low. libretexts.org The HBr produced is consumed by NBS, preventing its accumulation which could otherwise catalyze electrophilic addition to the ring. sci-hub.se Furthermore, conducting the reaction in non-polar solvents like carbon tetrachloride or chlorobenzene (B131634) and in the presence of a radical initiator (and often light) favors the radical pathway over the ionic pathway, thus suppressing ring bromination. google.comgoogle.com

By-productCausePrevention Method
Methyl 4-(dibromomethyl)benzoateExcess brominating agent (NBS) or prolonged reaction time.Use of stoichiometric amounts (≤ 1 eq.) of NBS; monitoring reaction progress.
Ring Bromination ProductsHigh concentration of molecular bromine (Br₂); presence of Lewis acids or polar solvents.Use of NBS to maintain low Br₂ concentration; use of non-polar solvents; addition of a radical initiator.
Industrial Bromination Processes: Scale-up and Efficiency

On an industrial scale, the synthesis of this compound requires consideration of safety, environmental impact, cost, and efficiency. While early lab-scale syntheses frequently used carbon tetrachloride (CCl₄) as a solvent, its toxicity and environmental concerns have led to its prohibition or severe restriction in industrial applications. guidechem.comgoogle.comgoogle.com

Modern industrial processes focus on alternative solvents. Patents describe the successful use of chlorobenzene or esters of aliphatic carboxylic acids, such as ethyl acetate, as viable replacements. google.comgoogle.com These solvents are less toxic and more environmentally benign. The reaction can be initiated by exposure to light, often from a UV lamp, which promotes the formation of radicals without the need for chemical initiators, or by using initiators like AIBN. google.com

Key parameters for industrial scale-up include:

Solvent Choice: Replacing CCl₄ with solvents like chlorobenzene or ethyl acetate. google.com

Molar Ratios: The molar ratio of the substrate (methyl 4-methyl-3-methoxybenzoate, a derivative) to NBS is typically controlled between 1:0.9 and 1:1.5, with a preferred range of 1:1.0 to 1:1.2 to optimize yield and minimize by-products. google.com

Work-up Procedure: After the reaction, the succinimide by-product is insoluble in solvents like chlorobenzene and can be removed by filtration. google.com The product is then typically isolated by removing the solvent under reduced pressure, yielding a crystalline solid that may be further purified by recrystallization. google.com

Greener Alternatives: Research into more environmentally friendly methods includes using visible light irradiation in aqueous media, which can offer a sustainable alternative to chemical radical initiators and hazardous organic solvents. researchgate.net

Esterification and Halogenation Routes

Alternative synthetic strategies involve changing the order of the bromination and esterification steps, starting from 4-methylbenzoic acid (p-toluic acid). innospk.com

Synthesis from 4-Methylbenzoic Acid Derivatives

This route involves the bromination of the carboxylic acid first, followed by esterification.

Bromination of 4-Methylbenzoic Acid: 4-Methylbenzoic acid is subjected to free-radical bromination using NBS and a radical initiator (e.g., benzoyl peroxide) in a suitable solvent like carbon tetrachloride. sci-hub.se This reaction yields 4-(bromomethyl)benzoic acid. This intermediate is a solid and can be purified before the next step.

Esterification: The resulting 4-(bromomethyl)benzoic acid is then esterified to yield this compound. This can be achieved through various standard esterification methods, such as Fischer esterification (reacting with methanol (B129727) in the presence of a strong acid catalyst) or by converting the carboxylic acid to an acyl chloride followed by reaction with methanol.

A specific method for a derivative involves generating 3-bromo-4-(hydroxymethyl)benzoic acid, which is then reacted with diazomethane (B1218177) to produce the methyl ester, although the use of diazomethane is hazardous and generally avoided on a large scale. patsnap.com

Sequential Halogenation and Esterification Strategies

Esterification of 4-Methylbenzoic Acid: 4-Methylbenzoic acid is first converted to its methyl ester, methyl 4-methylbenzoate (methyl p-toluate). This is a standard esterification reaction, often carried out using methanol with an acid catalyst.

Side-Chain Halogenation: The resulting methyl 4-methylbenzoate is then subjected to side-chain bromination as detailed in section 2.1.2.1, using NBS and a radical initiator. guidechem.cominnospk.com

The table below outlines a typical reaction for this sequence.

ReactantsReagents & ConditionsProductYieldReference
Methyl 4-methylbenzoateN-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl₄, Reflux, 2hMethyl 4-bromo-2-(bromomethyl)benzoate97% chemicalbook.com
Methyl 3-methoxy-4-methylbenzoateN-Bromosuccinimide (NBS), CCl₄, UV light, 80°C, 4hMethyl 4-(bromomethyl)-3-methoxybenzoate95% google.com
Methyl 4-methylbenzoateN-Bromosuccinimide (NBS), AIBN, CCl₄, Reflux, 7hThis compound- guidechem.com

Comparative Analysis of Synthetic Routes

FeatureRoute A: Esterification → BrominationRoute B: Bromination → Esterification
Starting Material Methyl 4-methylbenzoate4-Methylbenzoic acid
Intermediate Benzylic radical on the ester4-(Bromomethyl)benzoic acid
Advantages - The ester group is moderately deactivating, which can help suppress ring bromination. - The starting ester is readily soluble in non-polar solvents ideal for radical reactions. - Often considered the more conventional and direct one-pot modification route. innospk.com- The intermediate, 4-(bromomethyl)benzoic acid, is a solid that can be purified by recrystallization before esterification, potentially leading to a purer final product. - Avoids subjecting the potentially sensitive ester group to radical bromination conditions directly, though esters are generally stable.
Disadvantages - The product must be purified from the reaction mixture containing succinimide and any unreacted starting material or by-products.- The starting carboxylic acid is more polar, which may require different solvent systems for the bromination step. - The subsequent esterification of the benzylic bromide requires careful control to avoid side reactions (e.g., nucleophilic substitution on the benzylic carbon by other species).
Overall Efficiency Generally high-yielding and efficient, especially on an industrial scale where process control is optimized. google.comCan be efficient, but the two distinct steps (purification of intermediate) might make it less streamlined for large-scale continuous production compared to Route A.

Cost-Benefit Considerations for Laboratory and Industrial Scale

The economic feasibility of producing this compound hinges on a careful evaluation of costs versus the benefits of yield and purity, with considerations shifting significantly between laboratory and industrial scales.

Laboratory Scale: At the laboratory level, the primary focus is often on achieving a high-purity product with a reliable yield, where the cost of reagents is a secondary concern to the successful synthesis of the target molecule for research purposes. The most common laboratory synthesis involves the radical bromination of methyl p-toluate using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). guidechem.com While NBS is relatively expensive, it is favored for its ease of handling and selectivity compared to liquid bromine. Solvents like carbon tetrachloride (CCl4) have been traditionally used but are now often replaced due to safety and environmental concerns. guidechem.comgoogle.com The benefit of this method is its predictability and the high quality of the resulting product, which often requires minimal purification, such as simple filtration and concentration. guidechem.com

Cost-Benefit Analysis of Synthetic Scales

FactorLaboratory ScaleIndustrial Scale
Primary GoalHigh purity, reliable yield for researchLow cost per unit, high throughput, safety
Reagent CostSecondary concern; NBS is commonPrimary concern; cost of NBS can be prohibitive
Solvent ChoiceHistorically CCl4; shifting to safer alternativesCCl4 is prohibited/restricted; alternatives like chlorobenzene are necessary google.com
Waste ManagementManageable on a small scaleSignificant operational cost and regulatory concern
Overall BenefitSuccessful synthesis of high-quality materialEconomically viable and safe production of commercial quantities

Selectivity and Efficiency of Different Methodologies

The selectivity and efficiency of synthetic routes to this compound are largely determined by the choice of brominating agent and reaction conditions. The key transformation is the benzylic bromination of the methyl group of methyl p-toluate, which requires conditions that favor free-radical substitution over other potential reactions.

Common Bromination Methods:

N-Bromosuccinimide (NBS) with Radical Initiator: This is the most widely used method due to its high selectivity for the benzylic position. guidechem.com The reaction is typically carried out by refluxing a solution of methyl p-toluate, NBS, and a catalytic amount of a radical initiator (AIBN or BPO) in a nonpolar solvent like CCl4. guidechem.com The efficiency is generally high, with optimized conditions leading to significant improvements in yield and savings in raw materials and time. guidechem.com Orthogonal experiments have been used to determine optimal conditions, such as using 1.1 equivalents of NBS and a reaction time of 4 hours. guidechem.com

Photochemical Bromination: This method involves the use of NBS and exposure to light (e.g., from a UV lamp), which initiates the radical chain reaction. google.com This can be an efficient alternative to using chemical initiators and can often be performed at lower temperatures, which may improve selectivity and reduce the formation of thermal by-products. Yields can be very high, with reports of up to 90% when using chlorobenzene as a solvent. google.com

The efficiency of these methods is also dependent on the work-up procedure. In many NBS-based syntheses, the succinimide by-product can be removed by simple filtration. guidechem.comgoogle.com The crude product can then be purified by recrystallization or column chromatography if necessary. guidechem.com

Comparison of Bromination Methodologies

MethodologyReagentsTypical ConditionsSelectivityEfficiency/Yield
NBS with InitiatorMethyl p-toluate, NBS, AIBN/BPOReflux in CCl4 for several hours guidechem.comHigh for benzylic positionGood to excellent, can be optimized guidechem.com
Photochemical BrominationMethyl p-toluate, NBSUV light exposure in chlorobenzene, 0-5°C google.comHigh for benzylic positionExcellent, reported up to 90% google.com
Elemental BromineMethyl p-toluate, Br2Often requires initiation (light/heat)Low; risk of multiple and ring bromination guidechem.comGenerally lower due to by-product formation guidechem.com

Environmental Impact and Green Chemistry Approaches in Synthesis

The traditional synthesis of this compound has notable environmental drawbacks, primarily related to the use of hazardous solvents and reagents. Green chemistry principles aim to mitigate these issues by designing safer and more sustainable chemical processes.

Key Environmental Concerns:

Solvent Use: The most significant environmental issue has been the widespread use of carbon tetrachloride (CCl4) as a solvent. google.com CCl4 is a known ozone-depleting substance and a potent toxin. Its use in industrial applications is now heavily restricted or banned. google.com

Waste Generation: The use of NBS results in the formation of succinimide as a stoichiometric by-product. While this can be recovered, it often contributes to the process's waste stream. Processes with poor selectivity generate additional waste in the form of unwanted by-products, which require disposal.

Green Chemistry Approaches:

Solvent Replacement: A primary focus of green chemistry in this context is the replacement of CCl4. Research has shown that solvents like chlorobenzene and various aliphatic esters (e.g., ethyl acetate) are viable and much safer alternatives for photochemical bromination with NBS. google.com These solvents are less toxic and have a lower environmental impact.

Catalyst Development: The development of solid acid catalysts for the esterification step (if the synthesis starts from p-toluic acid) represents another green approach. mdpi.com Traditional esterification uses strong liquid acids like sulfuric acid, which are corrosive, difficult to recover, and generate large amounts of aqueous waste during neutralization. mdpi.com Solid acids are often recoverable and reusable, significantly reducing waste. mdpi.com

Atom Economy: While the radical bromination with NBS has good selectivity, its atom economy is not ideal due to the succinimide by-product. Processes that could catalytically use a bromide source (like HBr) with an oxidant would be a greener long-term goal, though this is more challenging for selective benzylic bromination.

Energy Efficiency: The use of photochemical methods that can operate at lower temperatures compared to thermally initiated reactions can improve energy efficiency. google.com Additionally, developing continuous flow processes can offer better heat management and energy efficiency compared to traditional batch processing.

By adopting these green chemistry principles, the synthesis of this compound can be made safer, more sustainable, and more environmentally responsible.

Synthesis of Structural Analogs and Related Compounds

Methyl 3-(Bromomethyl)benzoate: Synthetic Approaches and Reactivity Comparisons

Synthetic Approaches: The synthesis of methyl 3-(bromomethyl)benzoate follows a parallel strategy to its 4-isomer. The process begins with the esterification of 3-methylbenzoic acid (m-toluic acid) to form methyl 3-methylbenzoate. This intermediate is then subjected to a selective benzylic bromination, typically using N-bromosuccinimide (NBS) and a radical initiator like AIBN or BPO in a suitable solvent. The reaction mechanism is identical to that for the para isomer, proceeding through a benzylic radical intermediate.

Reactivity Comparisons: The primary difference in reactivity between the 3- and 4-isomers stems from the electronic influence of the methyl ester group (-COOCH3) on the bromomethyl moiety.

Electronic Effects: The ester group is electron-withdrawing. In the para position, it exerts its influence through both the inductive effect and the resonance effect, strongly delocalizing electron density from the benzene ring and the benzylic position. In the meta position, the resonance effect does not extend to the benzylic carbon. Therefore, the electron-withdrawing effect at the meta position is primarily inductive and weaker than the combined effects at the para position.

Reactivity of the Bromomethyl Group: The benzylic bromide of this compound is more reactive towards nucleophilic substitution (especially in SN1-type reactions) because the electron-withdrawing ester group at the para position can stabilize the developing positive charge on the benzylic carbon through resonance. Conversely, the ester group at the meta position in methyl 3-(bromomethyl)benzoate offers less stabilization for a carbocation intermediate, making it less reactive in SN1 reactions. In SN2 reactions, the inductive electron-withdrawing effect of the meta-ester group can slightly increase the electrophilicity of the benzylic carbon, but this effect is generally less pronounced than the resonance stabilization in the para isomer.

Methyl 4-(2-Bromoethyl)benzoate: Synthesis and Steric/Electronic Effects

Synthesis: The synthesis of methyl 4-(2-bromoethyl)benzoate would typically start from methyl 4-ethylbenzoate. The bromination of an ethyl group at the benzylic position (the carbon attached to the ring) is possible under radical conditions. However, achieving selective bromination at the second carbon (beta-position) is not straightforward via standard radical bromination of methyl 4-ethylbenzoate. A more common route would involve starting with 4-(2-hydroxyethyl)benzoic acid, esterifying it to methyl 4-(2-hydroxyethyl)benzoate, and then converting the hydroxyl group to a bromide using a reagent like phosphorus tribromide (PBr3) or thionyl bromide (SOBr2).

Steric and Electronic Effects:

Steric Effects: The presence of the bromoethyl group (-CH2CH2Br) introduces significantly more steric bulk compared to the bromomethyl group (-CH2Br). This increased steric hindrance can affect the accessibility of the aromatic ring and the ester group to reagents in subsequent reactions.

Electronic Effects: The electronic influence of the -CH2CH2Br group on the benzene ring is primarily weak inductive withdrawal. It is less electron-withdrawing than the -CH2Br group because the bromine atom is further away from the ring.

Reactivity: The reactivity of the C-Br bond in methyl 4-(2-bromoethyl)benzoate is that of a primary alkyl halide, not a benzylic halide. It is therefore significantly less reactive in nucleophilic substitution reactions (both SN1 and SN2) compared to this compound. It will not undergo SN1 reactions due to the instability of the primary carbocation, and its SN2 reactivity is typical of a primary alkyl halide, lacking the enhanced reactivity of a benzylic system.

Methyl 4-Bromo-2-(bromomethyl)benzoate: Synthesis and Reactivity

Synthesis: A documented synthesis for methyl 4-bromo-2-(bromomethyl)benzoate involves the radical bromination of methyl 4-bromo-2-methylbenzoate. chemicalbook.com In a typical procedure, a mixture of the starting ester, N-bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide (BPO) is heated in carbon tetrachloride. The reaction proceeds with high efficiency, affording the desired product in yields reported to be as high as 97%. chemicalbook.com

Reactivity: This molecule features two distinct carbon-bromine bonds with different reactivities.

Aryl Bromide (C4-Br): The bromine atom attached directly to the aromatic ring is relatively unreactive towards nucleophilic substitution under standard conditions. However, it can participate in reactions typical of aryl halides, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The electronic environment of the ring is influenced by the electron-withdrawing ester group and the bromomethyl group.

Benzylic Bromide (C2-CH2Br): The bromomethyl group is a reactive benzylic halide. Its reactivity is modulated by the other substituents on the ring. The ester group at the 2-position (ortho) creates significant steric hindrance around the benzylic carbon, which may slow down the rate of SN2 reactions with bulky nucleophiles. Electronically, both the ester group and the bromine atom at the 4-position are electron-withdrawing, which increases the electrophilicity of the benzylic carbon, potentially enhancing its reactivity in SN2 reactions, provided steric hindrance is not prohibitive. The combined electron-withdrawing effects would destabilize a benzylic carbocation, making SN1 pathways highly unfavorable. This selective reactivity allows for sequential functionalization, where the benzylic bromide can be reacted with a nucleophile first, leaving the aryl bromide intact for a subsequent cross-coupling reaction.

Compound Index

Methyl 4-(Bromomethyl)-3-(trifluoromethyl)benzoate: Synthesis and Electrophilicity Modulation

The synthesis of Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate typically proceeds via a free-radical bromination of the corresponding toluene (B28343) derivative, Methyl 4-methyl-3-(trifluoromethyl)benzoate. This reaction is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent, with a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions.

The presence of the trifluoromethyl (-CF3) group at the meta-position to the methyl group significantly influences the reaction. The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov This deactivates the aromatic ring towards electrophilic aromatic substitution, but more importantly, it modulates the reactivity of the benzylic position.

The electron-withdrawing nature of the -CF3 group affects the stability of the benzylic radical intermediate formed during the radical bromination process. While resonance stabilization from the benzene ring is the dominant factor, the inductive effect of the -CF3 group can influence the reaction rate. nih.gov The strong inductive effect of the trifluoromethyl group enhances the electrophilic character of the benzylic carbon in the final product, making it a more reactive alkylating agent in subsequent reactions. nih.gov

Table 1: Proposed Synthesis of Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate

StepReactantReagents and ConditionsProductKey Transformation
1Methyl 4-methyl-3-(trifluoromethyl)benzoateN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Solvent (e.g., CCl4), Heat or UV lightMethyl 4-(bromomethyl)-3-(trifluoromethyl)benzoateBenzylic Bromination

Methyl 4-[4-(difluoromethyl)phenyl]benzoate: Synthesis and Biomedical Relevance of Fluorinated Analogs

A practical synthetic route to Methyl 4-[4-(difluoromethyl)phenyl]benzoate involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction would couple a boronic acid or ester derivative of one aromatic ring with a halide of the other. A feasible approach is the reaction of methyl 4-bromobenzoate (B14158574) with 4-(difluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base.

Table 2: Proposed Suzuki-Miyaura Coupling for Methyl 4-[4-(difluoromethyl)phenyl]benzoate

Reactant AReactant BCatalystBaseSolventProduct
Methyl 4-bromobenzoate4-(Difluoromethyl)phenylboronic acidPd(PPh3)4 or other Pd catalystsNa2CO3, K2CO3, or other basesToluene/Water, Dioxane/Water, or similar solvent systemsMethyl 4-[4-(difluoromethyl)phenyl]benzoate

Methyl 2-[4-(bromomethyl)phenyl]benzoate: Synthetic Routes and Biphenyl (B1667301) Moiety Influence

The synthesis of Methyl 2-[4-(bromomethyl)phenyl]benzoate is effectively carried out through the radical bromination of Methyl 4'-methyl-2-biphenylcarboxylate. This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and is initiated by either a chemical radical initiator like AIBN or by UV light.

The biphenyl moiety in the starting material plays a crucial role in directing the bromination to the benzylic position. The benzylic radical formed as an intermediate is stabilized by resonance not only with the adjacent phenyl ring but also through the extended π-system of the entire biphenyl structure. This enhanced stabilization lowers the activation energy for the hydrogen abstraction from the benzylic carbon, making this position highly susceptible to radical attack. This leads to a selective and efficient bromination at the desired methyl group.

A reported synthetic procedure involves reacting Methyl 4'-methyl-2-biphenylcarboxylate with NBS and AIBN in n-hexane. The reaction proceeds at elevated temperatures, and after workup, yields the desired product in high purity.

Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate: Synthetic Pathways for Complex Derivatives

The synthesis of the complex derivative, Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, is a multi-step process. researchgate.netsciencepg.com

The synthesis commences with the formation of an isothiouronium salt of 1-H-benzimidazole. This is achieved by reacting o-phenylenediamine (B120857) with 2-chloroacetic acid in a hydrochloric acid solution. researchgate.netsciencepg.com This step creates the core benzimidazole (B57391) structure with a reactive side chain.

In the subsequent step, the formed isothiouronium salt is reacted with this compound in a basic solution, such as sodium hydroxide (B78521). sciencepg.com The sulfur atom of the isothiouronium salt acts as a nucleophile, displacing the bromide from the benzylic position of the this compound. This nucleophilic substitution reaction forms the desired thioether linkage, yielding the final product.

Table 3: Synthesis of Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate

StepStarting MaterialsReagents and ConditionsIntermediate/ProductReaction Type
1o-Phenylenediamine, 2-Chloroacetic acid4 N Hydrochloric acidIsothiouronium-1-H-benzimidazole saltCondensation/Salt formation
2Isothiouronium-1-H-benzimidazole salt, this compoundSodium hydroxide solutionMethyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoateNucleophilic Substitution

Reaction Mechanisms and Reactivity of Methyl 4 Bromomethyl Benzoate

Alkylating Agent Characteristics and Mechanisms

The capacity of methyl 4-(bromomethyl)benzoate (B8499459) to act as an alkylating agent is central to its synthetic utility. This property is directly attributable to the chemical nature of the bromomethyl group.

Nucleophilic Substitution Reactions (Sɴ2 Pathways)

Methyl 4-(bromomethyl)benzoate readily undergoes nucleophilic substitution reactions, predominantly following an Sɴ2 (bimolecular nucleophilic substitution) pathway. In this mechanism, a nucleophile attacks the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion, which is a good leaving group.

The Sɴ2 reaction is a single-step process where the bond formation between the nucleophile and the carbon atom occurs concurrently with the breaking of the carbon-bromine bond. This concerted mechanism proceeds through a transition state where the central carbon atom is pentacoordinate. A key characteristic of the Sɴ2 reaction is the inversion of stereochemistry at the carbon center, although for this compound, the benzylic carbon is achiral.

The rate of Sɴ2 reactions is dependent on the concentration of both the substrate (this compound) and the nucleophile. The structure of this compound is particularly well-suited for Sɴ2 reactions. As a primary benzylic halide, the carbon atom undergoing attack is sterically accessible, which facilitates the approach of the nucleophile.

Table 1: Examples of Nucleophiles in Sɴ2 Reactions with this compound

NucleophileProduct Type
Amines (e.g., primary, secondary)Substituted benzylamines
Alcohols/PhenolsBenzyl (B1604629) ethers
CarboxylatesBenzyl esters
ThiolatesBenzyl thioethers
CyanideBenzyl nitriles

The reaction of this compound with various nucleophiles is a cornerstone of its application in the synthesis of more complex molecules. For instance, it is a key intermediate in the synthesis of the anticancer drug Imatinib, where the bromomethyl group facilitates the attachment of a larger molecular fragment. nih.gov

Electrophilic Nature of the Bromomethyl Group

The electrophilicity of the carbon atom in the bromomethyl group is the driving force for its reactivity as an alkylating agent. This electrophilic character arises from the polarization of the carbon-bromine bond. Bromine is more electronegative than carbon, which results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the bromine atom.

This polarization makes the benzylic carbon an attractive target for electron-rich species, i.e., nucleophiles. The benzene (B151609) ring, although containing an electron-withdrawing methyl ester group, can also stabilize the transition state of the Sɴ2 reaction to some extent through its π-electron system. The electrophilic nature of the bromomethyl group is a fundamental property that underpins its utility in forming new carbon-heteroatom and carbon-carbon bonds.

Cross-Coupling Reactions

Beyond its role as a classical alkylating agent, this compound can also participate in more advanced carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. While traditionally used for aryl and vinyl halides, the scope of the Suzuki-Miyaura reaction has been extended to include benzylic halides like this compound.

In a typical Suzuki-Miyaura coupling involving this compound, the benzylic bromide is coupled with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. This reaction allows for the direct formation of a new carbon-carbon bond at the benzylic position, leading to the synthesis of diarylmethane derivatives and other substituted aromatic compounds. For example, this compound has been successfully coupled with arylboronic acids to yield methyl 4-benzylbenzoate derivatives. rjptonline.org

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (this compound) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) intermediate. For benzylic halides, this step can proceed with inversion of configuration if the carbon is chiral. libretexts.org

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an aryl group from a boronic acid) is transferred to the palladium(II) complex, displacing the halide. This process is facilitated by the presence of a base, which activates the organoboron species.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups (the benzylic group from the original halide and the group from the organoboron reagent) from the palladium(II) complex. This forms the desired carbon-carbon bond in the product and regenerates the palladium(0) catalyst, which can then enter another catalytic cycle.

DFT (Density Functional Theory) studies on the cross-coupling of related systems suggest that the reaction can proceed through a Pd(I)-Pd(III) catalytic cycle as well, particularly in cases involving radical pathways. chinesechemsoc.org The presence of radical quenchers has been shown to inhibit the reaction, indicating the potential involvement of radical intermediates in certain instances. chinesechemsoc.org

The choice of ligand coordinated to the palladium center plays a critical role in the efficiency and selectivity of the Suzuki-Miyaura coupling. Ligands can influence the rate of oxidative addition, the stability of the palladium intermediates, and the rate of reductive elimination. For the coupling of benzylic halides, the selection of an appropriate ligand is crucial to prevent side reactions, such as β-hydride elimination (not possible with this compound) or homocoupling.

Bulky and electron-rich phosphine (B1218219) ligands, such as JohnPhos, are often effective in promoting the Suzuki-Miyaura coupling of benzylic bromides. nih.gov These ligands can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. The optimization of reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., DMF, toluene (B28343)/water), is essential for achieving high yields and minimizing side products. nih.govnih.gov The development of switchable reaction conditions allows for the chemoselective coupling of either benzyl esters or benzyl halides, highlighting the importance of fine-tuning the catalytic system. rsc.org

Table 2: Common Components in Suzuki-Miyaura Coupling of Benzylic Bromides

ComponentExampleRole
Palladium PrecursorPd(OAc)₂, PdCl₂(dppf)Source of the active Pd(0) catalyst
LigandJohnPhos, PPh₃, PCy₃Stabilizes the catalyst, influences reactivity
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent
Organoboron ReagentArylboronic acids, Potassium aryltrifluoroboratesSource of the transferred organic group
SolventDMF, Toluene/Water, THF/WaterSolubilizes reactants and catalyst
Competing Elimination Reactions

This compound, as a primary benzylic halide, is a substrate where nucleophilic substitution (SN2) and elimination (E2) reactions can compete. However, the structural characteristics of this molecule strongly favor the SN2 pathway under most conditions. For an E2 reaction to occur, a base must abstract a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group. In this compound, the beta-carbons are part of the aromatic ring. Abstraction of an aromatic proton is energetically unfavorable, and the formation of a double bond within the benzene ring through this mechanism is not feasible as it would disrupt the stable aromatic system.

Therefore, significant competition from elimination reactions is primarily observed only in the presence of strong, sterically hindered bases. A bulky base, such as potassium tert-butoxide, might favor the E2 pathway to a greater extent than a non-bulky base like sodium hydroxide (B78521). In such cases, the bulky base would have difficulty accessing the electrophilic carbon for an SN2 attack, making the abstraction of a benzylic proton (if available on a substituent) or interaction with the bromomethyl group in an elimination context relatively more likely, though substitution generally remains the dominant pathway for primary halides.

Role in the Wittig Reaction and Phosphonium (B103445) Salt Formation

This compound is a key precursor for the synthesis of Wittig reagents, which are essential for converting aldehydes and ketones into alkenes. The process begins with the formation of a quaternary phosphonium salt.

This salt formation occurs via a bimolecular nucleophilic substitution (SN2) reaction. The phosphorus atom of a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This attack displaces the bromide ion, forming a stable C-P bond and resulting in the phosphonium salt, specifically [4-(methoxycarbonyl)benzyl]triphenylphosphonium bromide. wikipedia.org This reaction is typically efficient because this compound is a primary halide, which is ideal for SN2 reactions. wikipedia.org

Once the phosphonium salt is formed, it is deprotonated by a strong base (e.g., n-butyllithium) to generate a phosphorus ylide, also known as the Wittig reagent. The ylide is a resonance-stabilized species with a negatively charged carbon adjacent to a positively charged phosphorus atom. This nucleophilic carbon of the ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to a four-membered ring intermediate called an oxaphosphetane, which rapidly decomposes to form the desired alkene and a highly stable byproduct, triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the Wittig reaction.

Reduction Reactions

The presence of two reducible functional groups—the ester and the benzylic bromide—allows for selective or complete reduction of this compound, depending on the reagents and conditions employed. chemicalbook.com

Selective Reduction of Carbon-Halogen Bonds

It is possible to selectively reduce the carbon-bromine bond while leaving the methyl ester group intact. This transformation converts this compound into methyl p-toluate (B1214165). This selectivity can be achieved using specific hydride systems. For instance, dichloroindium hydride (HInCl₂), when generated from indium(III) chloride (InCl₃) and diisobutylaluminum hydride (DIBAL-H), effectively reduces the carbon-halogen bond with a yield of 78%. wikipedia.org Similarly, a system of InCl₃ and sodium borohydride (B1222165) (NaBH₄) in either tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN) also achieves this selective reduction. wikipedia.org

Tandem Reduction of Multiple Functional Groups

In contrast to selective reduction, tandem or complete reduction of both the benzylic bromide and the ester group can be accomplished in a one-pot procedure. This process yields p-tolylmethanol. chemicalbook.com This comprehensive reduction is achieved by using more powerful binary hydride systems that act synergistically to reduce both functional groups. wikipedia.org For example, a binary system containing both dichloroindium hydride (HInCl₂) and borane-tetrahydrofuran (B86392) (BH₃:THF) can effectively carry out this tandem reduction. chemicalbook.com

Utilizing Binary Metal Hydride Systems (e.g., HInCl₂, BH₃:THF, DIBAL-H)

The choice of binary metal hydride system offers significant control over the reduction outcome of this compound, allowing for the synthesis of three distinct products from a single starting material. chemicalbook.comwikipedia.org

Selective Ester Reduction: Using 2.2 equivalents of diisobutylaluminum hydride (DIBAL-H) alone selectively reduces the ester functionality to a primary alcohol, yielding [4-(bromomethyl)phenyl]methanol in 90% isolated yield. wikipedia.org It is noteworthy that borane-tetrahydrofuran (BH₃:THF) alone does not reduce the aromatic ester. wikipedia.org

Selective C-Br Bond Reduction: As mentioned, HInCl₂ generated from InCl₃ and DIBAL-H selectively reduces the carbon-halogen bond to afford methyl p-toluate. wikipedia.org

Tandem Reduction: The combination of HInCl₂ and BH₃:THF acts synergistically to reduce both the ester and the bromide, resulting in p-tolylmethanol. chemicalbook.comwikipedia.org In this system, it is proposed that the HInCl₂ may act as a Lewis acid to activate the ester group, facilitating hydride transfer from the BH₃:THF. wikipedia.org

The versatility of these hydride systems is summarized in the table below.

Oxidation Reactions and Derivative Formation

The benzylic bromide group of this compound is susceptible to oxidation, providing a pathway to valuable carbonyl derivatives. The primary oxidation product is typically the corresponding aldehyde, methyl 4-formylbenzoate.

Several methods are suitable for oxidizing benzylic halides to aldehydes.

The Kornblum Oxidation : This reaction converts alkyl halides into carbonyl compounds. wikipedia.org It involves reacting the benzylic bromide with dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds through an alkoxysulfonium salt intermediate, which, in the presence of a mild base like triethylamine, undergoes elimination to yield the aldehyde. wikipedia.org This method is particularly effective for activated substrates like benzylic halides. wikipedia.org

The Sommelet Reaction : This is another classic method for converting a benzyl halide into an aldehyde. wikipedia.org The reaction involves treating the halide with hexamine, followed by hydrolysis. A quaternary ammonium (B1175870) salt is formed as an intermediate, which is then hydrolyzed to produce the aldehyde. wikipedia.org

The resulting aldehyde, methyl 4-formylbenzoate, is a stable intermediate that can be isolated. It serves as a precursor for various other compounds. If a stronger oxidizing agent is used or if the reaction conditions are more vigorous, the benzylic position can be further oxidized directly to a carboxylic acid. For instance, benzyl bromides can be oxidized to the corresponding benzoic acids using hydrogen peroxide with a sodium tungstate (B81510) catalyst. organic-chemistry.org In the case of this compound, this would yield terephthalic acid monomethyl ester, where the bromomethyl group is converted into a carboxyl group.

Table of Compounds

Polymerization Reactions

This compound is utilized in different types of polymerization reactions, primarily as an initiator in chain-growth polymerization and potentially as a monomer in step-growth polymerization. Its chemical structure allows for the controlled synthesis of polymers with specific architectures and functionalities.

This compound serves as an effective initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers. The initiation process involves the homolytic cleavage of the carbon-bromine bond in the presence of a transition metal catalyst, typically a copper(I) complex.

A notable example is the ATRP of styrene (B11656) initiated by this compound. In a study, polystyrene homopolymers were synthesized using this initiator in dimethylformamide (DMF) at 110°C with a Cu(I)Br/N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) catalyst system. researchgate.net The kinetic investigations of this polymerization revealed a controlled process, indicating that the number of active polymer chains remains constant throughout the reaction. This control allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

The general mechanism for the initiation of ATRP using this compound is as follows:

Activation: The copper(I) catalyst complex reversibly abstracts the bromine atom from this compound. This generates a carbon-centered radical and a copper(II) species.

Initiation: The resulting radical adds to a monomer molecule (e.g., styrene), initiating the polymer chain growth.

This process is characterized by a dynamic equilibrium between the active (radical) and dormant (halide-capped) polymer chains, which is key to the controlled nature of ATRP.

Table 1: Reaction Conditions for ATRP of Styrene Initiated by this compound

Parameter Condition
Initiator This compound
Monomer Styrene
Catalyst Cu(I)Br
Ligand PMDETA
Solvent DMF

| Temperature | 110°C |

While primarily recognized as an initiator, the bifunctional nature of this compound, possessing both a reactive benzylic bromide and a methyl ester, allows it to act as a monomer in copolycondensation reactions. In this role, it can react with other difunctional monomers, such as diols or diamines, to form polyesters or polyamides, respectively.

For instance, the ester group can undergo transesterification with a diol in the presence of a suitable catalyst to form a polyester. Simultaneously, the bromomethyl group can be converted to other functional groups or participate in subsequent polymerization steps, leading to the formation of graft or block copolymers. The reactivity of the bromomethyl group also allows for its use in the synthesis of aromatic polyesters through reactions with dicarboxylic acids or their derivatives.

The mechanism of polymer chain growth initiated by this compound in ATRP follows the general principles of this controlled radical process. After the initial formation of the radical from the initiator, this radical adds to a monomer molecule, creating a new radical species which is the first repeating unit of the polymer chain.

The key to controlled chain growth in ATRP is the reversible deactivation of the growing polymer radical. The higher oxidation state metal complex (e.g., Cu(II)Br₂/PMDETA) can transfer a halogen atom back to the propagating radical, reforming a dormant polymer chain and the lower oxidation state metal complex. This equilibrium between active and dormant species ensures that the concentration of radicals at any given time is very low, minimizing termination reactions between two growing chains.

Kinetic studies of styrene polymerization initiated by this compound have demonstrated a linear increase in the number-average molecular weight (Mn) with monomer conversion. researchgate.net This is a hallmark of a controlled or "living" polymerization, where all polymer chains are initiated at the beginning of the reaction and grow simultaneously. The rate of polymerization can be controlled by adjusting the concentrations of the initiator, catalyst, and deactivator, as well as the temperature.

The structure of the initiator, in this case, this compound, influences the rate of initiation. For a well-controlled ATRP, the rate of initiation should be comparable to or faster than the rate of propagation. The benzylic bromide structure of this initiator generally provides a suitable activation rate for the polymerization of styrenic monomers.

Advanced Applications in Materials Science and Polymer Chemistry

Design and Synthesis of Dendritic Polymers, Cage Compounds, and Fullerenes

Methyl 4-(bromomethyl)benzoate (B8499459) is a key intermediate in the design and synthesis of intricate macromolecular structures such as dendritic polymers, cage compounds, and fullerenes. Dendritic polymers are highly branched, tree-like molecules with well-defined structures, and the reactive nature of the bromomethyl group in methyl 4-(bromomethyl)benzoate makes it a suitable starting material for the convergent or divergent synthesis of these complex architectures.

In the construction of these molecules, the compound can be utilized to introduce functional branches, leading to the precise, generational growth of dendrimers. The ester group can also be modified to introduce other functionalities, further expanding the complexity and potential applications of the resulting dendritic structures. Similarly, in the synthesis of cage compounds and the functionalization of fullerenes, the reactivity of the bromomethyl group allows for the covalent attachment of this building block to create novel three-dimensional structures with tailored properties.

Development of Copolyesters through Solid-State Copolycondensation

While this compound is a versatile reagent in polymer synthesis, its specific application in the development of copolyesters through solid-state copolycondensation is not extensively documented in the reviewed scientific literature. Solid-state copolycondensation is a process where low molecular weight polyesters are heated below their melting point under vacuum to increase their molecular weight. This process typically involves diacid and diol monomers. The structure of this compound, with a single reactive bromomethyl group and an ester group, does not lend itself directly to the typical A-A/B-B or A-B type polycondensation reactions required for high molecular weight copolyester formation. Its monofunctional nature concerning traditional polyesterification would likely lead to chain termination rather than propagation.

Synthesis of Polystyrene Homopolymers and Diblock Copolymers via ATRP

A significant application of this compound is as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. This method allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Polystyrene (PS) homopolymers have been successfully synthesized using this compound as the initiator in the presence of a copper(I) bromide/pentamethyldiethylenetriamine (Cu(I)Br/PMDETA) catalyst system in N,N'-dimethylformamide (DMF) at elevated temperatures. The resulting polystyrene can then be utilized as a macroinitiator for the synthesis of diblock copolymers. For instance, polystyrene-block-poly(N-hydroxyethylacrylamide) (PS-b-PHEAAm) has been prepared by the subsequent ATRP of N-hydroxyethylacrylamide using the polystyrene macroinitiator.

Influence on Molecular Weight and Polymer Architecture

In the ATRP process initiated by this compound, the molecular weight of the resulting polystyrene homopolymer can be controlled by the monomer-to-initiator ratio. Kinetic investigations have shown that the polymerization of styrene (B11656) proceeds in a controlled manner, a hallmark of a living polymerization. This control allows for the predictable synthesis of polymers with targeted molecular weights.

The architecture of the resulting polymers is also directly influenced by the use of this initiator. The synthesis of a homopolymer which is then used as a macroinitiator is a powerful strategy for creating diblock copolymers, where two distinct polymer chains are covalently linked. This approach allows for the creation of amphiphilic block copolymers, which can self-assemble into various nanostructures.

Characterization of Polymer Properties and Functional Groups

The properties of the polymers synthesized using this compound as an initiator are characterized using various analytical techniques. The structure and composition of the homopolymers and diblock copolymers are confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Polymerization Parameter Observation Reference
Initiator This compound
Polymerization Method Atom Transfer Radical Polymerization (ATRP)
Monomer Styrene
Catalyst System Cu(I)Br/PMDETA
Resulting Homopolymer Polystyrene (PS)
Resulting Diblock Copolymer Polystyrene-block-poly(N-hydroxyethylacrylamide) (PS-b-PHEAAm)
Molecular Weight Control Controlled by monomer-to-initiator ratio
Thermal Stability Diblock copolymer has higher thermal stability than PS homopolymer

Self-Assembly Formation of Supramolecular Materials

This compound is also a valuable precursor in the synthesis of ligands that can form supramolecular materials through self-assembly. Supramolecular chemistry involves the study of systems composed of a discrete number of molecules, where the forces holding them together are non-covalent intermolecular forces.

Ligand Synthesis for Metallogels

An example of this application is in the synthesis of ligands for the formation of lanthanide luminescent supramamolecular metallogels. Metallogels are a class of soft materials in which metal-ligand coordination plays a crucial role in the gelation of the solvent.

In one study, this compound was used as a starting material to synthesize a 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) based ligand. The synthesis involves the conversion of the bromomethyl group to an azide, which is then reacted with a terminal alkyne via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form the triazole rings of the ligand. These ligands can then coordinate with metal ions, such as lanthanides, to form metallogels that exhibit interesting properties like luminescence and healability.

Application Area Specific Use of this compound Resulting Material Reference
Supramolecular ChemistryStarting material for ligand synthesisLanthanide luminescent supramolecular metallogels
Synthesis Step 1Conversion of bromomethyl group to azideAzide intermediate
Synthesis Step 2Copper-catalyzed azide-alkyne cycloaddition2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) based ligand

Advancements in Materials Science: The Role of this compound in Supramolecular Chemistry

While this compound is a key building block in the synthesis of advanced materials, current scientific literature does not focus on the rheological and microscopic properties of structures self-assembled directly from this compound. Instead, its utility is primarily as a precursor or intermediate in the creation of more complex molecules that, in turn, exhibit remarkable self-assembly behaviors. These resulting materials are then the subject of detailed rheological and microscopic investigation.

2 Rheological and Microscopic Studies of Assembled Structures

Research into the advanced applications of materials derived from this compound has led to the development of novel calamitic liquid crystals. These rod-like molecules have the ability to self-assemble into ordered phases with unique optical and physical properties. The characterization of these phases is crucial for their application in fields such as display technologies and optical systems.

Microscopic studies, particularly using polarized optical microscopy (POM), are fundamental in identifying the specific liquid crystalline phases (mesophases) formed by these materials. For instance, derivatives of this compound have been shown to form nematic and smectic phases. mdpi.comnih.gov POM allows for the direct observation of the distinct textures of these phases, which arise from the particular arrangement of the molecules.

The thermal behavior of these self-assembled structures is typically investigated using differential scanning calorimetry (DSC). This technique identifies the temperatures at which transitions between different phases occur, such as the transition from a crystalline solid to a smectic phase, then to a nematic phase, and finally to an isotropic liquid. mdpi.comnih.gov

While detailed rheological data for these specific liquid crystal systems derived from this compound is not extensively reported in the provided context, rheology is a critical tool for understanding the flow behavior and mechanical properties of such soft materials. nih.gov Rheological studies would provide insight into the viscosity and viscoelasticity of the liquid crystal phases, which is essential for processing and for applications where mechanical response is important.

Applications in Medicinal Chemistry and Pharmaceutical Intermediates

Synthesis of Anti-HIV Agents

Methyl 4-(bromomethyl)benzoate (B8499459) and its structural isomers serve as valuable reagents in the synthesis of novel compounds aimed at inhibiting the human immunodeficiency virus (HIV). The 4-(methoxycarbonyl)benzyl moiety can be incorporated into molecules designed to interfere with various stages of the HIV life cycle.

While direct examples of the synthesis of currently marketed anti-HIV drugs using methyl 4-(bromomethyl)benzoate are not prominent in publicly available literature, its utility is demonstrated in the synthesis of experimental inhibitors. For instance, the closely related isomer, methyl 3-(bromomethyl)benzoate, has been used to synthesize indole-based compounds that act as HIV fusion inhibitors. This suggests that this compound can be similarly employed to introduce the 4-(methoxycarbonyl)benzyl group as a key structural element in potential anti-HIV agents. The general synthetic approach involves the reaction of the bromomethyl group with a nucleophilic site on a core heterocyclic structure to build more complex molecules.

Reverse Transcriptase Inhibition : Derivatives could be synthesized to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.

Protease Inhibition : The 4-(methoxycarbonyl)benzyl group could be incorporated into peptidomimetic structures that act as HIV protease inhibitors. These inhibitors are designed to fit into the active site of the HIV protease enzyme, preventing it from cleaving viral polyproteins into functional proteins, thus halting viral maturation. johnshopkins.edu

Entry and Fusion Inhibition : As demonstrated with its meta-isomer, the benzyl (B1604629) benzoate (B1203000) moiety can be part of molecules that inhibit the fusion of HIV with host cells. These inhibitors often target the gp41 protein, preventing the conformational changes necessary for the viral and cellular membranes to merge.

Integrase Inhibition : Another potential target is the HIV integrase enzyme. Inhibitors containing the structural features derived from this compound could be designed to chelate essential metal ions in the integrase active site, blocking the integration of viral DNA into the host genome.

The ultimate mechanism of action for any derivative synthesized from this compound would depend on the other chemical moieties attached to it and how they interact with the respective biological targets.

Enzyme Inhibitor Synthesis

This compound is a key starting material for the synthesis of various enzyme inhibitors, which are crucial in treating a wide range of diseases. Its ability to introduce a specific benign moiety into a larger molecule makes it a valuable tool for medicinal chemists.

Aldose reductase is an enzyme implicated in the long-term complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy. Inhibiting this enzyme is a key therapeutic strategy. Benzoic acid derivatives are a known class of aldose reductase inhibitors (ARIs). nih.gov The synthesis of novel ARIs often involves the incorporation of a methyl benzoate group, which can be achieved using reagents like this compound.

While specific literature detailing the direct use of this compound for the synthesis of benzylthiothiazoline derivatives and subsequent rearrangement was not identified in the conducted search, the general importance of the benzoic acid moiety is well-established in the design of ARIs. nih.gov

Specific structure-activity relationship (SAR) studies focusing on modifications of the bromomethyl group (or the resulting methylene (B1212753) bridge) originating from this compound in the context of aldose reductase inhibition are not extensively detailed in the available literature. However, general SAR principles for ARIs indicate that the nature and position of substituents on the aromatic ring significantly influence inhibitory activity. For derivatives of this compound, modifications to the ester group or the introduction of other substituents on the phenyl ring would be expected to alter the electronic and steric properties of the molecule, thereby affecting its binding affinity to the aldose reductase active site.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation. Their inhibition has emerged as a promising strategy for cancer therapy. This compound is explicitly used as a key intermediate in the synthesis of novel HDAC inhibitors. nih.gov

A multi-step synthetic route has been described for creating potent and selective HDAC6 inhibitors where this compound is used in a nucleophilic substitution reaction. nih.gov In this synthesis, the 4-(methoxycarbonyl)benzyl group is attached to a complex indole-based scaffold. The resulting intermediate is then further modified to produce the final benzohydroxamate-based HDAC inhibitor. nih.gov

The inhibitory activities of these synthesized compounds are typically evaluated against various HDAC isozymes. Research has shown that substitutions on the phenyl ring of the moiety introduced by this compound can influence both the potency and selectivity of the final inhibitor. For example, in one study, compounds with electron-donating substituents on this ring exhibited higher HDAC inhibitory activity than those with electron-withdrawing substituents. nih.gov The data below showcases the HDAC inhibitory activity of a series of compounds synthesized using this methodology.

CompoundSubstitution on Phenyl E-ringHDAC Inhibitory Activity (% at 1 µM)IC50 (nM) against HDAC6
10a H44.70%>5000
10c 4-Fluoro>50%261
10f 4-Methoxy>50%345
10g 3,4-Dimethoxy>50%412
10h 4-Trifluoromethyl>50%678
10j 4-Nitro>50%891
Tubastatin A (Reference)Not specified223
Data derived from a study on novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors. nih.gov

This table demonstrates the successful application of this compound in creating potent HDAC inhibitors and highlights how further modifications can fine-tune their biological activity.

Kinase Inhibitors

This compound is a key intermediate in the synthesis of specific kinase inhibitors, most notably Imatinib. innospk.comsarex.com Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers. innospk.com The synthesis of this life-saving drug relies on the reactivity of this compound to construct the complex molecular framework essential for its therapeutic activity. innospk.com Its role as a precursor for Imatinib underscores the compound's importance in the production of targeted anticancer therapies. sarex.com

CDC25 Phosphatase Inhibitors

Information regarding the direct application of this compound in the synthesis of CDC25 Phosphatase Inhibitors is not detailed in the available literature.

Precursor for Peptidoleukotriene Antagonists for Inflammatory Diseases

The bromomethyl benzoate scaffold is integral to the synthesis of peptidoleukotriene antagonists, a class of drugs used to treat inflammatory conditions. A related compound, 4-bromomethyl-3-methoxybenzoic ester, is cited as a crucial intermediate for preparing these antagonists. nih.gov This highlights the utility of the core chemical structure of this compound in developing molecules that can modulate inflammatory pathways. nih.gov

Synthesis of Berberine (B55584) Derivatives (e.g., 9-O-(4-carboxybenzyl)berberine)

A significant application of this compound is in the semi-synthesis of derivatives of natural products, such as berberine. It is used directly in the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB). sarex.com This process typically involves the reaction of berberrubine (B190655) with this compound, followed by hydrolysis to yield the final derivative. These modifications aim to enhance the therapeutic properties of the parent natural compound.

Role as a Building Block in Drug Candidates with Anti-inflammatory, Antimicrobial, and Anticancer Properties

The utility of this compound extends across multiple therapeutic categories, establishing it as a versatile building block in drug discovery.

Anticancer Properties: Its most prominent role is as an intermediate for the anti-neoplastic drugs Imatinib and Procarbazine. sarex.com Procarbazine is an alkylating agent used in the treatment of Hodgkin's lymphoma and certain brain cancers. gpatindia.comwikipedia.org

Anti-inflammatory Properties: As mentioned, it is a precursor in the synthesis of peptidoleukotriene antagonists. nih.gov

Other Therapeutic Areas: The compound's applications are diverse, having been used in the preparation of potential anti-HIV agents and as a catalyst in the synthesis of aldose reductase inhibitors. sarex.com

Intermediate in the Synthesis of Eprosartan Mesylate for Hypertension Management

This compound is a critical intermediate in the manufacture of Eprosartan, an angiotensin II receptor antagonist prescribed for the management of hypertension. sarex.comcphi-online.com The synthesis of Eprosartan involves the condensation of this compound with an imidazole (B134444) derivative, demonstrating the compound's essential role in creating cardiovascular medicines. sarex.com

Application in the Synthesis of Quinolone-based Compounds

This compound has been utilized in the synthesis of novel quinolone conjugates. For instance, it has been used in the preparation of bisphosphonate-quinolone conjugates, which are designed to selectively deliver a quinolone antibiotic to bone tissue for treating or preventing bone infections like osteomyelitis. google.com In one synthetic scheme, this compound is reacted with a precursor molecule in tetrahydrofuran (B95107) (THF) to form part of the final conjugate structure. google.com

Summary of Pharmaceutical Applications

The following table provides a summary of the key pharmaceutical agents synthesized using this compound as an intermediate.

Drug/Compound ClassTherapeutic CategorySpecific Role of this compound
Imatinib Anticancer (Kinase Inhibitor)Key intermediate in multi-step synthesis. innospk.comsarex.com
Procarbazine Anticancer (Alkylating Agent)Intermediate in the synthesis pathway. sarex.com
Eprosartan AntihypertensiveEssential building block for condensation reaction. sarex.comcphi-online.com
Berberine Derivatives Various (e.g., Anticancer)Reagent for derivatization of the natural product. sarex.com
Peptidoleukotriene Antagonists Anti-inflammatoryPrecursor to the core molecular scaffold. nih.gov
Quinolone Conjugates AntibioticBuilding block for creating targeted drug conjugates. google.com
Anti-HIV Agents AntiviralUsed in the preparation of potential drug candidates. sarex.com
Aldose Reductase Inhibitors Diabetic Complication TreatmentCatalyst for rearrangement of key intermediates. sarex.com

Catalytic Applications and Mechanistic Studies

Role as a Catalyst in Organic Transformations

Methyl 4-(bromomethyl)benzoate (B8499459) demonstrates notable utility in the field of catalysis, both directly and as a precursor to more complex catalytic systems. Its application spans several types of organic reactions, highlighting its versatility.

One of the direct catalytic applications of methyl 4-(bromomethyl)benzoate is in the rearrangement of benzylthiothiazoline derivatives. This particular transformation is a key step in the synthesis of aldose reductase inhibitors, a class of drugs investigated for the management of diabetic complications. In this capacity, the compound facilitates a molecular restructuring, showcasing its ability to act as a catalyst to achieve a specific, therapeutically relevant chemical architecture.

Beyond its direct use, this compound is a critical building block for the synthesis of sophisticated catalyst systems. Researchers have utilized it in the condensation reaction with various substituted pyrazole (B372694) compounds to synthesize bulky pyrazole-based ligands. These ligands are then used to create bis(pyrazolyl)palladium(II) complexes, which function as highly effective pre-catalysts in Suzuki-Miyaura cross-coupling reactions. The electronic and steric properties of these palladium complexes can be fine-tuned by modifying the pyrazole substituents, thereby influencing their catalytic activity.

For instance, a phenyl-bearing palladium pre-catalyst derived from a ligand synthesized using this compound showed high efficiency in the Suzuki-Miyaura coupling of bromobenzene (B47551) and phenylboronic acid. The specific performance of these catalysts is detailed in the table below.

Furthermore, this compound is employed in the synthesis of 9-O-(4-carboxybenzyl)berberine, which can be complexed with copper(II). This resulting copper complex has demonstrated catalytic efficacy in the cleavage of plasmid DNA, operating through an oxidative mechanistic pathway.

Facilitation of Rearrangement Reactions

As noted, a significant catalytic role of this compound is its ability to facilitate the rearrangement of benzylthiothiazoline derivatives. This type of reaction is crucial in synthetic organic chemistry for transforming a molecule's carbon skeleton to access new structures and functionalities. Rearrangement reactions often involve the migration of an atom or group from one atom to another within the same molecule.

The specific rearrangement of benzylthiothiazoline derivatives is instrumental in preparing aldose reductase inhibitors. While the detailed mechanism of how this compound catalyzes this specific rearrangement is not extensively detailed in readily available literature, its function likely involves the activation of the substrate. The electrophilic nature of the benzylic carbon in this compound, due to the attached bromine atom, could allow it to interact with the benzylthiothiazoline derivative, possibly through the formation of a reactive intermediate. This interaction would lower the activation energy for the subsequent molecular rearrangement, thereby accelerating the reaction rate.

Advanced Mechanistic Investigations of Catalytic Pathways

Understanding the precise mechanism of a catalytic reaction is fundamental to optimizing reaction conditions and designing more efficient catalysts. Advanced mechanistic investigations typically employ a combination of experimental techniques, such as kinetic studies and isotope labeling, alongside computational methods like Density Functional Theory (DFT) calculations. These studies aim to elucidate the entire catalytic cycle, identifying intermediates, transition states, and the rate-determining steps.

In the context of the catalytic systems derived from this compound, mechanistic insights have been gathered. For the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using pyrazole-based ligands, studies have shown that the catalytic activity is influenced by the electronic nature of the substrates. For example, an increase in conversion was observed when an electron-withdrawing substituent was present on the aryl halide substrate, while the opposite effect was seen when the electron-withdrawing group was on the phenyl boronic acid. This suggests that the oxidative addition step of the aryl halide to the palladium center is a critical part of the catalytic cycle, which is sensitive to the electronic properties of the reactants.

For the DNA cleavage catalyzed by the copper(II) complex derived from a berberine (B55584) derivative of this compound, the proposed mechanism is oxidative. Kinetic assays revealed a significant rate acceleration, attributed to the Cu(II)-assisted formation of a dimeric species. This dimer cooperatively binds to DNA, while the copper center acts as the active site for cleavage, likely involving the formation of reactive oxygen species.

The following table summarizes key kinetic data for the DNA cleavage reaction.

While detailed computational studies specifically on the catalytic pathways involving this compound itself are not widely published, the principles of such investigations are well-established. Future research employing DFT and other computational tools could provide a deeper, atom-level understanding of how this compound facilitates reactions like the benzylthiothiazoline rearrangement, mapping out the energy landscape of the catalytic cycle and identifying the key transition states.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, energetics, and thermodynamic properties of molecules. For derivatives of Methyl 4-(bromomethyl)benzoate (B8499459), DFT calculations have been instrumental in elucidating their behavior in various chemical environments, particularly in the context of corrosion inhibition.

DFT studies have been applied to understand how molecules derived from Methyl 4-(bromomethyl)benzoate can protect metal surfaces from corrosion. One such study focused on methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate (M-41HBI-2MTMB), a compound synthesized using this compound. The goal of these calculations is to understand the interactions between the inhibitor molecule and the metal surface. The adsorption of the inhibitor onto the metal surface can occur through physical (physisorption) or chemical (chemisorption) interactions. Theoretical findings from DFT calculations, such as the energy of the Highest Occupied Molecular Orbital (E(HOMO)) and the Lowest Unoccupied Molecular Orbital (E(LUMO)), help to characterize these interactions. A high E(HOMO) value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, while a low E(LUMO) suggests a higher capacity to accept electrons from the metal surface. The energy gap (ΔE = E(LUMO) – E(HOMO)) is a key parameter for the reactivity of the inhibitor molecule. A low energy gap points to higher reactivity, which enhances the molecule's interaction with the metal surface and improves inhibition efficiency.

The fraction of electrons transferred (ΔN) from the inhibitor to the metal surface is another critical parameter calculated using DFT. A positive value for ΔN suggests that the molecule tends to donate electrons to the metal surface. The electrophilicity index (ω) measures the energy stabilization when the molecule accepts an additional electronic charge from its environment. A high electrophilicity index indicates a strong ability of the molecule to accept electrons, which is favorable for forming a stable adsorbed layer on the metal surface. For the M-41HBI-2MTMB molecule, theoretical DFT calculations revealed a positive fraction of electrons transferred and a high electrophilicity index, indicating favorable interactions with the metal surface.

DFT calculations can also predict the active sites within a molecule that are most likely to be involved in the adsorption process. This is often achieved by analyzing the distribution of the HOMO and LUMO orbitals or by calculating local reactivity descriptors like Fukui functions. For the derivative of this compound, M-41HBI-2MTMB, the active sites were identified at the level of carbon atoms, providing a detailed picture of how the molecule orients itself and binds to the metal surface to form a protective film.

Table 1: Quantum Chemical Parameters for M-41HBI-2MTMB Calculated by DFT
ParameterCalculated ValueSignificance
Energy Gap (ΔE)4.478 eVLow value indicates high reactivity and favorable interaction.
Fraction of Electrons Transferred (ΔN)0.247Positive value indicates electron donation to the metal surface.
Electrophilicity Index (ω)3.807 eVHigh value indicates a strong capacity to accept electrons.

Molecular Docking Calculations for Ligand-Enzyme Interactions

This compound is a key building block in the synthesis of various pharmaceutical compounds, including the anticancer drug Imatinib. innospk.com Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In studies involving Imatinib derivatives synthesized from precursors like this compound, molecular docking simulations are used to predict their binding affinity and interaction with target proteins, such as the ABL kinase domain. nih.gov These simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for the inhibitor's potency. For instance, docking studies on novel Imatinib derivatives showed that most compounds prefer a specific "DFG-out" conformation of the ABL kinase domain, and one of the most effective compounds demonstrated the highest binding affinity, comparable to that of Imatinib itself. nih.gov These computational predictions are vital for guiding the synthesis of more effective kinase inhibitors. nih.gov

Modeling of Supramolecular Assembly and Interactions

Based on the conducted literature review, specific computational studies focusing on the modeling of supramolecular assembly and interactions for this compound are not presently available.

Kinetic Modeling of Synthetic Reactions

A review of the available scientific literature did not yield specific studies involving the kinetic modeling of the synthetic reactions for this compound.

Industrial Research and Development Prospects

Production of Specialty Chemicals and Materials

Methyl 4-(bromomethyl)benzoate (B8499459) serves as a key raw material in the synthesis of a variety of specialty organic chemicals and materials due to its reactive nature. sarex.com Its utility extends to the design and synthesis of complex molecular architectures such as dendritic polymers, cage compounds, and fullerenes. guidechem.com The reactive benzyl (B1604629) bromide moiety allows for straightforward nucleophilic substitution reactions, enabling the attachment of this building block to various molecular scaffolds.

Research has demonstrated its application in creating sophisticated chemical structures. For instance, it is used in the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB), a derivative of the natural alkaloid berberine (B55584). sarex.com In another application, it is used for the condensation reaction with substituted pyrazole (B372694) compounds to create bulky pyrazole-based ligands. These ligands are then used to form bis(pyrazolyl)palladium(II) complexes, which have been evaluated for their catalytic activity in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.

Intermediates for Agrochemicals (Pesticides and Herbicides)

As an important class of organic fine chemical intermediates, Methyl 4-(bromomethyl)benzoate has potential applications in the synthesis of agrochemicals, including pesticides and herbicides. guidechem.com The broader agrochemical market is expanding, driving demand for versatile intermediates that can serve as foundational structures for new active ingredients. While specific, large-scale commercial pesticides derived directly from this compound are not widely documented in public literature, its chemical functionalities are well-suited for creating the complex molecular frameworks typical of modern crop protection agents. The development of novel pesticides and herbicides often relies on building blocks that allow for the systematic modification of a core structure to optimize for efficacy, selectivity, and environmental profile. The dual functionality of this compound makes it a candidate for such research and development programs.

Development of New Materials such as Polymers and Dyes

The unique structure of this compound makes it a valuable monomer and intermediate in the development of new materials. guidechem.com In polymer science, it is explicitly used as a raw material in the design and synthesis of dendritic polymers, also known as dendrimers. guidechem.com These are highly branched, star-shaped macromolecules with tunable properties, finding use in fields from drug delivery to catalysis. The bromomethyl group provides a reactive site for initiating polymer chain growth or for grafting onto existing polymer backbones. A related compound, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, has been utilized as a key precursor for the solid-phase synthesis of 1,4-benzodiazepine-2,3-diones, demonstrating the utility of the bromomethylbenzoate (B8371685) framework in polymer-supported synthesis methodologies. nih.gov

In the field of dyes, while specific commercial dyes based on this exact molecule are not prominently detailed, its structure is analogous to precursors used in synthesizing various classes of organic colorants. For example, azo dyes, a major class of synthetic colorants, are often synthesized from aromatic amines and benzoic acid derivatives. rasayanjournal.co.in The functional groups on this compound allow it to be incorporated into larger conjugated systems characteristic of dyes, acting as a structural component or a linking moiety.

Pharmaceutical R&D and Active Pharmaceutical Ingredient (API) Production

The most significant and well-documented application of this compound is its role as a crucial intermediate in the pharmaceutical industry. innospk.com It serves as a building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) across different therapeutic categories. sarex.com An API is the component of a drug that produces the intended health effects. The quality and purity of intermediates like this compound are critical as they directly impact the efficacy and safety of the final drug product.

Its role is central to the production of several major drugs:

Anti-Cancer Agents : It is an indispensable intermediate in the multi-step synthesis of Imatinib and its salt, Imatinib mesylate. sarex.cominnospk.com These drugs are tyrosine kinase inhibitors used effectively in the treatment of chronic myeloid leukemia (CML) and other cancers. innospk.com The bromomethyl group is key to facilitating the attachment of complex molecular structures required for the drug's therapeutic activity. innospk.com It is also an intermediate for Procarbazine, another anti-neoplastic agent. sarex.com

Anti-Hypertensive Drugs : The compound is used in the synthesis of Eprosartan, an angiotensin II receptor antagonist used to treat high blood pressure. sarex.com

Antiviral Research : It has been utilized in the preparation of potential anti-HIV agents. sarex.com

Enzyme Inhibitors : Research has shown its use as a catalyst in the rearrangement of benzylthiothiazoline derivatives, a process employed in the preparation of aldose reductase inhibitors, which are investigated for managing complications of diabetes.

Table 1: Pharmaceutical APIs Synthesized Using this compound

API Name Therapeutic Category Role of Intermediate
Imatinib / Imatinib mesylate Anti-Neoplastic (Anti-Cancer) Core structural building block
Eprosartan Anti-Hypertensive Intermediate in the synthesis pathway
Procarbazine Anti-Neoplastic (Anti-Cancer) Intermediate in the synthesis pathway
Aldose Reductase Inhibitors Diabetic Complication Management Catalyst in intermediate rearrangement

Market Analysis and Future Growth Projections

The market for this compound is characterized by robust growth, primarily propelled by increasing demand from the pharmaceutical and fine chemical sectors. innospk.com Its critical role in the synthesis of high-value oncology drugs is a primary market driver. innospk.com

The global market size for this specific compound was estimated to be approximately $150 million in 2025. innospk.com Projections indicate a compound annual growth rate (CAGR) of 7% for the forecast period of 2025-2033. innospk.com This growth reflects both the maturity of its existing applications and the potential for new uses in niche areas. The market for the broader category of benzoates, used extensively as preservatives, was valued at over $717 million in 2023 and is projected to grow, indicating a healthy underlying demand for related chemicals. Similarly, the global methyl benzoate (B1203000) market was valued at $1.36 billion in 2023, with a projected CAGR of 6%.

Key factors influencing the market include:

Driving Forces : The expanding pharmaceutical industry, particularly in oncology, and continuous R&D in specialty chemicals are the main drivers. innospk.com

Regional Growth : The Asia-Pacific region is expected to exhibit the strongest growth, driven by its expanding chemical manufacturing and pharmaceutical production capabilities. innospk.com

Competitive Landscape : The market includes a mix of large multinational chemical corporations and smaller, specialized chemical synthesis companies. Key players noted in market analyses include Glentham Life Sciences, Alfa Chemistry, and Merck. innospk.com

Table 2: Market Projections for this compound

Metric Value Period
Estimated Market Size (2025) ~$150 Million 2025
Projected CAGR 7% 2025-2033
Primary Market Drivers Pharmaceutical & Fine Chemical Synthesis -

While the market is strong, it faces potential restraints such as the volatility of raw material prices and the stringent regulatory requirements associated with pharmaceutical manufacturing. innospk.com However, ongoing innovation in synthesis methods and the emergence of new applications are expected to sustain its growth trajectory. innospk.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.